TRIS[2-MERCAPTOETHYL] ORTHOBORATE
Description
Properties
CAS No. |
15582-80-6 |
|---|---|
Molecular Formula |
C6H15BO3S3 |
Molecular Weight |
242.2 g/mol |
IUPAC Name |
tris(2-sulfanylethyl) borate |
InChI |
InChI=1S/C6H15BO3S3/c11-4-1-8-7(9-2-5-12)10-3-6-13/h11-13H,1-6H2 |
InChI Key |
WWOWUKPIQFKJRO-UHFFFAOYSA-N |
SMILES |
B(OCCS)(OCCS)OCCS |
Canonical SMILES |
B(OCCS)(OCCS)OCCS |
Other CAS No. |
15582-80-6 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Tris(2-Chloroethyl) Borate
The synthesis begins with tris(2-chloroethyl) borate (B(OCH₂CH₂Cl)₃), a critical intermediate. This compound is prepared via the reaction of boron trichloride (BCl₃) with 2-chloroethanol under anhydrous conditions:
Key parameters:
Thioester Formation via Sodium Thioacetate
The chloroethyl groups undergo nucleophilic substitution with sodium thioacetate (NaSAc) in polar aprotic solvents:
Optimization :
Hydrolysis of Thioester to Thiol
The thioester intermediate is hydrolyzed under basic conditions to yield the target thiol:
Conditions :
-
Reagent : Methanol/water (4:1) with 2 M NaOH.
-
Temperature : Reflux at 65°C for 6 hours.
-
Purification : Extraction with ethyl acetate and drying over MgSO₄.
Direct Esterification with Protected Thiols
Thiol Protection Strategy
To prevent undesired boron–sulfur bond formation, 2-mercaptoethanol is protected as a trityl (Trt) thioether:
Conditions : Pyridine catalyst, room temperature, 90% yield.
Borate Ester Formation
The protected alcohol reacts with boric acid under acidic dehydration:
Optimization :
Deprotection to Free Thiol
The trityl groups are removed using trifluoroacetic acid (TFA):
Conditions : Dichloromethane/TFA (9:1), 2 hours, 85% yield.
Radical-Mediated Thiol-Ene Reaction
Allyl Borate Synthesis
Tris(allyloxy) borate (B(OCH₂CH₂CH₂)₃) serves as a substrate for radical thiol-ene coupling:
Conditions :
-
Initiator : Azobisisobutyronitrile (AIBN, 1 mol%).
-
Solvent : Tetrahydrofuran (THF), 70°C, 24 hours.
Analytical Characterization and Validation
Spectroscopic Data
Challenges and Mitigation
-
Thiol Oxidation : Conduct reactions under nitrogen or argon to prevent disulfide formation.
-
Borate Hydrolysis : Use anhydrous solvents and molecular sieves.
Comparative Analysis of Methods
| Method | Yield (%) | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 75–85 | High | Moderate | High |
| Protected Esterification | 60–70 | Very High | High | Moderate |
| Radical Thiol-Ene | 50–60 | Moderate | Low | Low |
Chemical Reactions Analysis
Types of Reactions
TRIS[2-MERCAPTOETHYL] ORTHOBORATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other oxidation products.
Reduction: It can be reduced to yield thiol derivatives.
Substitution: The mercaptoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted borate esters.
Scientific Research Applications
Applications in Scientific Research
-
Organic Synthesis :
- TMEOB serves as a reagent in organic synthesis, particularly in the formation of boron-containing compounds. It is utilized in Suzuki coupling reactions, which are crucial for synthesizing biaryl compounds widely used in pharmaceuticals and agrochemicals.
-
Materials Science :
- Flame Retardants : TMEOB has been investigated for its potential as a flame retardant additive in polymer formulations. Its incorporation into epoxy thermosets has shown to enhance flame resistance while maintaining mechanical properties .
- Curing Agents : The compound acts as a curing agent for epoxy resins, improving thermal stability and mechanical strength. This property is particularly beneficial for applications requiring high-performance materials, such as electronics and aerospace components.
-
Biological Applications :
- TMEOB has been explored for its potential use in biological systems, including drug delivery mechanisms. Its thiol groups can form stable complexes with metal ions, which could be leveraged for targeted drug delivery or imaging agents in biomedical applications.
Table 1: Summary of Applications of TRIS[2-MERCAPTOETHYL] ORTHOBORATE
| Application Area | Specific Use | Benefits |
|---|---|---|
| Organic Chemistry | Reagent in Suzuki coupling | Formation of biaryl compounds |
| Materials Science | Flame retardant additive | Enhanced flame resistance |
| Curing agent for epoxy resins | Improved thermal stability | |
| Biological Sciences | Potential drug delivery systems | Stable metal ion complexes |
Case Studies
-
Flame Retardancy Study :
A study evaluated the effectiveness of TMEOB as a flame retardant in epoxy thermosets. The results indicated that the addition of TMEOB significantly reduced flammability while preserving the mechanical integrity of the material. This study highlights the compound's dual role in enhancing safety without compromising performance . -
Drug Delivery Research :
Research on TMEOB's interaction with metal ions demonstrated its potential as a carrier for therapeutic agents. The ability to form stable complexes suggests that TMEOB could be developed into a novel drug delivery system, targeting specific tissues or cells while minimizing side effects associated with conventional therapies.
Mechanism of Action
The mechanism by which tri(2-mercaptoethyl) borate exerts its effects involves the interaction of the borate core with various molecular targets. The mercaptoethyl groups can form strong bonds with metal ions and other electrophilic species, facilitating various chemical transformations. The borate core can also participate in coordination chemistry, forming stable complexes with transition metals.
Comparison with Similar Compounds
Research Findings and Challenges
- Reactivity Trade-offs : While this compound’s thiol groups enhance reactivity, they necessitate inert storage conditions to prevent premature oxidation .
- Market Viability : Orthoboric acid remains cheaper and more widely used, but tris[2-mercaptoethyl] derivatives offer niche applications in specialty polymers .
- Thermal Limitations : Boron esters degrade at lower temperatures compared to boron-doped carbon materials (e.g., B-GNS), restricting high-temperature uses .
Q & A
Q. What synthetic methodologies are recommended for preparing tris[2-mercaptoethyl] orthoborate, and how can purity be ensured?
this compound is synthesized via esterification of boric acid with 2-mercaptoethanol under anhydrous conditions. Key steps include:
- Using a molar ratio of 1:3 (boric acid to thiol) to ensure complete ester formation.
- Conducting the reaction in an inert atmosphere (N₂/Ar) to prevent oxidation of thiol groups .
- Purification via vacuum distillation or column chromatography (silica gel, eluent: ethyl acetate/hexane) to remove unreacted thiol and boron byproducts.
- Purity verification using ¹H/¹³C NMR (e.g., characteristic peaks for B-O-C and -SH groups) and elemental analysis .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹¹B NMR can confirm boron coordination (δ ~10–20 ppm for trigonal planar BO₃ structures) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ or [M+Na]+ ions) and detect fragmentation patterns .
- FT-IR Spectroscopy : B-O stretching (~1350 cm⁻¹) and S-H stretching (~2550 cm⁻¹) bands .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly decomposition temperatures of thiol groups .
Q. How does the presence of thiol groups influence the compound’s stability in aqueous vs. non-aqueous systems?
Thiol groups in this compound are prone to oxidation, forming disulfide bonds. Stability protocols include:
- Storing the compound under inert gas or at low temperatures (-20°C) in sealed vials .
- Avoiding protic solvents (e.g., water, alcohols) to prevent hydrolysis of borate esters. Use aprotic solvents like THF or DMF for experimental setups .
- Monitoring pH in aqueous systems (thiol pKa ~8–10) to minimize deprotonation and subsequent reactivity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for this compound?
Contradictions in solubility (e.g., polar vs. non-polar solvents) may arise from:
- Impurities : Residual thiol or boric acid byproducts alter solubility. Repurify the compound and re-test .
- Oxidation state : Partial oxidation of -SH to -S-S- groups reduces solubility in non-polar solvents. Confirm purity via LC-MS .
- Methodological variability : Standardize solubility tests (e.g., shake-flask method at 25°C under N₂) .
Q. What strategies optimize the compound’s application in metal-ion complexation studies?
this compound’s thiol groups act as soft Lewis bases, binding transition metals (e.g., Ni²⁺, Cu²⁺). Experimental design considerations:
- pH control : Conduct titrations at pH 6–8 to balance thiol deprotonation and metal hydrolysis .
- Competing ligands : Compare complexation stability constants (log K) with EDTA or citrate using potentiometry .
- Spectroscopic validation : Use UV-Vis (charge-transfer bands) or EXAFS to confirm coordination geometry .
Q. How can computational modeling reconcile experimental data on borate-thiol reactivity?
Discrepancies between DFT simulations and experimental results (e.g., reaction kinetics) may stem from:
Q. What redox-sensitive applications are feasible for this compound in polymer chemistry?
The compound’s thiol groups enable:
- Reversible crosslinking : Use in self-healing polymers via dynamic S-S bonds. Monitor redox responsiveness using cyclic voltammetry .
- Radical scavenging : Quantify antioxidant activity via DPPH assay, correlating with thiol concentration .
- Controlled drug delivery : Thiol-borate conjugates for pH-responsive release. Validate release kinetics in simulated biological fluids .
Methodological Notes
- Data Reproducibility : Archive raw NMR, MS, and titration datasets in repositories like Zenodo for cross-validation .
- Safety Protocols : Handle thiol-containing compounds in fume hoods; dispose of waste via specialized contractors .
- Literature Tools : Use Reaxys or SciFinder to track synthetic precedents for analogous borate esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
